molecular formula C12H15N3O B12563183 4-[(Quinoxalin-2-yl)oxy]butan-1-amine CAS No. 143340-93-6

4-[(Quinoxalin-2-yl)oxy]butan-1-amine

Cat. No.: B12563183
CAS No.: 143340-93-6
M. Wt: 217.27 g/mol
InChI Key: PHAXAHRPRZTVFO-UHFFFAOYSA-N
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Description

4-[(Quinoxalin-2-yl)oxy]butan-1-amine is a compound that features a quinoxaline moiety linked to a butan-1-amine group via an oxygen atom. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities and applications in various fields, including pharmaceuticals and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Quinoxalin-2-yl)oxy]butan-1-amine typically involves the reaction of quinoxaline derivatives with butan-1-amine under specific conditions. One common method involves the nucleophilic substitution reaction where the quinoxaline derivative is reacted with butan-1-amine in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Quinoxalin-2-yl)oxy]butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Quinoxalin-2-yl)oxy]butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Quinoxalin-2-yl)oxy]butan-1-amine involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Quinoxalin-2-yl)oxy]butan-1-amine is unique due to the presence of the butan-1-amine group, which can enhance its solubility and bioavailability compared to other quinoxaline derivatives. This structural modification can also influence its interaction with biological targets, potentially leading to improved therapeutic efficacy .

Properties

CAS No.

143340-93-6

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-quinoxalin-2-yloxybutan-1-amine

InChI

InChI=1S/C12H15N3O/c13-7-3-4-8-16-12-9-14-10-5-1-2-6-11(10)15-12/h1-2,5-6,9H,3-4,7-8,13H2

InChI Key

PHAXAHRPRZTVFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OCCCCN

Origin of Product

United States

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